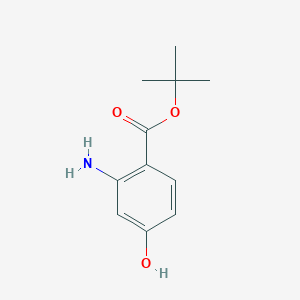

Tert-butyl 2-amino-4-hydroxybenzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWOYQHOMTVGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-hydroxybenzoate typically involves the esterification of 2-amino-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-amino-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of tert-butyl 2-amino-4-oxobenzoate.

Reduction: Formation of tert-butyl 2-amino-4-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Tert-butyl 2-amino-4-hydroxybenzoate exhibits notable antioxidant properties, making it a candidate for use in formulations aimed at reducing oxidative stress. Studies have shown that compounds derived from this structure can inhibit free radical formation and lipid peroxidation, contributing to cellular protection against oxidative damage .

2. Anti-inflammatory Effects

Research indicates that derivatives of tert-butyl 2-amino-4-hydroxybenzoate possess anti-inflammatory activity. In vivo studies utilizing carrageenan-induced rat paw edema models demonstrated that these compounds could significantly reduce inflammation, with inhibition percentages ranging from 39% to over 54% compared to standard treatments like indomethacin .

3. Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of tert-butyl 2-amino-4-hydroxybenzoate derivatives against neurodegenerative conditions such as Alzheimer's disease. Compounds have been shown to inhibit β-secretase activity and reduce amyloid-beta aggregation in astrocytes, suggesting a role in modulating neuroinflammatory responses .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory properties. The study revealed that specific substitutions on the benzamido moiety enhanced the anti-inflammatory efficacy compared to the parent compound, providing insights into structure-activity relationships (SAR) that could guide future drug development .

Case Study 2: Neuroprotection in Alzheimer's Models

In a study evaluating the efficacy of tert-butyl derivatives against amyloid-beta toxicity, researchers found that certain compounds significantly reduced cell death in astrocytes exposed to amyloid-beta 1-42. The results indicated a moderate protective effect, highlighting the potential for these compounds in developing therapeutic strategies for Alzheimer's disease .

Comparative Data Table

| Property | Tert-butyl 2-amino-4-hydroxybenzoate | Standard Drug (Indomethacin) |

|---|---|---|

| Synthesis Yield | High (varies by method) | N/A |

| Anti-inflammatory Activity | 39% - 54% inhibition | 70% inhibition |

| Neuroprotective Effect | Moderate against amyloid-beta toxicity | N/A |

| Antioxidant Activity | Significant reduction in free radicals | N/A |

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tert-butyl 2-amino-4-hydroxybenzoate with structurally and functionally analogous compounds, focusing on molecular properties, stability, and biological interactions.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Findings:

The tert-butyl ester group in all compounds confers steric bulk, which can protect reactive sites (e.g., ester bonds) from enzymatic degradation, a trait observed in tert-butyl-based prodrugs .

Stability and Reactivity: Like tert-butyl alcohol, tert-butyl esters are prone to decomposition under acidic conditions, releasing isobutylene gas . This reactivity necessitates careful handling with strong acids or oxidizers.

Biological Interactions: Tert-butyl antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole) are known to induce glutathione S-transferase activity, which detoxifies electrophilic carcinogens .

In contrast, tert-butyl esters (e.g., ) show lower acute hazards, though chronic effects remain understudied.

Biological Activity

Tert-butyl 2-amino-4-hydroxybenzoate, commonly referred to as a derivative of hydroxybenzoic acid, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of Tert-butyl 2-amino-4-hydroxybenzoate typically involves several steps:

- Formation of the Benzoate Core : This can be achieved through Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

- Introduction of the Tert-butyl Group : This is done via Friedel-Crafts alkylation with tert-butyl chloride.

- Amination : The amino group is introduced through nucleophilic substitution reactions with suitable halogenated precursors.

Antimicrobial Properties

Tert-butyl 2-amino-4-hydroxybenzoate has been investigated for its antimicrobial properties. Studies suggest that the compound exhibits significant activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders .

The biological effects of Tert-butyl 2-amino-4-hydroxybenzoate are attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing downstream biological processes.

- Cell Membrane Interaction : It can alter membrane properties, affecting cellular signaling pathways.

- Pathway Modulation : The compound may inhibit or activate specific signaling pathways related to inflammation and cell survival .

In Vivo Studies

In vivo studies using animal models have shown that Tert-butyl 2-amino-4-hydroxybenzoate can reduce tumor incidence when administered alongside known carcinogens. This suggests a protective effect against chemical-induced neoplasia .

Gastroprotective Effects

Another study highlighted its gastroprotective effects, where pretreatment with the compound resulted in reduced gastric lesions and improved mucosal protection in rat models. The mechanism was linked to increased mucus secretion and enhanced antioxidant enzyme activity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.